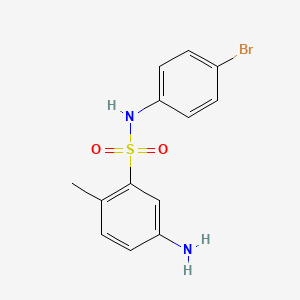

5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

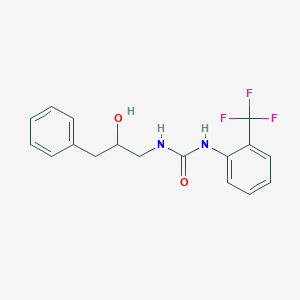

The compound “5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide” belongs to a class of organic compounds known as sulfonamides. Sulfonamides are compounds containing a sulfonamide group, which is a sulfur atom connected to three oxygen atoms (two via double bonds) and an amine group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving acylation, cyclization, and coupling . For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 can afford similar structures .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring substituted with an amino group, a bromophenyl group, and a methyl group. The sulfonamide group would be attached to the benzene ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as acylation, cyclization, and coupling .Scientific Research Applications

Role in Biologically Active Pyrazole Derivatives

The compound is a derivative of pyrazole, which is a nitrogen-containing heterocyclic compound . Pyrazole derivatives have been found to have numerous physiological and pharmacological activities . They have diverse functionality and stereochemical complexity in a five-membered ring structure .

Antiproliferative Effects

Functionally substituted pyrazole compounds, including derivatives of the compound , have been synthesized and evaluated for their antiproliferative effects on a panel of 60 cell lines . Promising results were obtained with N-benzoyl-N ′-(3-(4-bromophenyl)-1 H-pyrazol-5-yl)-thiourea .

Role in 1,3,4-Oxadiazoles Used in Medicine and Agriculture

The compound is related to 1,3,4-oxadiazoles, which are heterocyclic moieties that have shown desirable biological activity . Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Anti-Inflammatory Effects

The 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect ranging from about 33 to 62% . Derivatives 21c and 21i showed the strongest activity, with efficiencies of 59.5% and 61.9%, respectively .

Role in Synthesis of New 2-Amino-1,3,4-Oxadiazole Derivatives

The compound can be used in the synthesis of new 2-amino-1,3,4-oxadiazole derivatives . These derivatives can be obtained by allowing 4-Bromophenylacetic acid and 3-nitrobenzoic acid to react with semicarbazide in the presence of phosphorus oxychloride .

Role in Agriculture

Compounds based on 1,3,4-oxadiazole, such as the compound , can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This makes them important in modern agriculture .

properties

IUPAC Name |

5-amino-N-(4-bromophenyl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2S/c1-9-2-5-11(15)8-13(9)19(17,18)16-12-6-3-10(14)4-7-12/h2-8,16H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSDPGCFYYLDEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

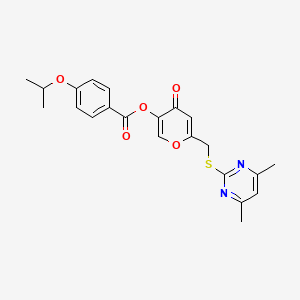

![2-(3-ethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2474245.png)

![5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid](/img/structure/B2474249.png)

![2-cyano-N-(2-methylcyclohexyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2474258.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2474266.png)

![4,4,4-trichloro-N-[(2-chloro-6-methylphenyl)methyl]-3-methylbutanamide](/img/structure/B2474267.png)